4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Lipophilicity Drug-likeness PROTAC Permeability

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS 1072944-72-9) is a highly functionalized, dual-halogenated sulfonylpyrazole building block, recognized in the commercial catalog as a member of the 'Protein Degrader Building Blocks' product family for targeted protein degradation (TPD) research. This compound, with the formula C10H5Br2F3N2O2S, features a pyrazole core substituted with a 4-bromo group and an N1-sulfonyl group linked to a 4-bromo-3-trifluoromethylphenyl ring.

Molecular Formula C10H5Br2F3N2O2S
Molecular Weight 434.03 g/mol
CAS No. 1072944-72-9
Cat. No. B1373125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole
CAS1072944-72-9
Molecular FormulaC10H5Br2F3N2O2S
Molecular Weight434.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br
InChIInChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H
InChIKeyIYMVCKIBDVBTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS 1072944-72-9): A Dual-Halogenated Building Block for Targeted Protein Degrader Synthesis


4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS 1072944-72-9) is a highly functionalized, dual-halogenated sulfonylpyrazole building block, recognized in the commercial catalog as a member of the 'Protein Degrader Building Blocks' product family for targeted protein degradation (TPD) research [1]. This compound, with the formula C10H5Br2F3N2O2S, features a pyrazole core substituted with a 4-bromo group and an N1-sulfonyl group linked to a 4-bromo-3-trifluoromethylphenyl ring. It serves as a strategic intermediate rather than a final drug molecule, where its orthogonal aryl bromides and electron-withdrawing trifluoromethyl-sulfonyl system facilitate sequential, modular synthetic elaboration for creating heterobifunctional degraders like PROTACs [1].

Why 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole Cannot Be Replaced by Simpler Sulfonylpyrazole Analogs


Replacing 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole with a structurally simpler analog, such as 4-Bromo-1-(phenylsulfonyl)pyrazole, is scientifically unsound for advanced medicinal chemistry and degrader design. This compound's engineered architecture—combining two distinct aryl bromine handles with a highly lipophilic trifluoromethylaryl group (calculated LogP = 4.74 vs. 2.96 for the unsubstituted phenyl analog [1])—is not interchangeable . Empirical evidence from synthesis methodology shows bromo groups are superior cross-coupling partners compared to iodo groups due to reduced dehalogenation [2], supporting the rationale for dual bromination. The combination of these features enables precise, sequential diversification required to construct complex degrader molecules, a capability absent in mono-functional or less electron-deficient analogs.

Quantitative Evidence for Selecting 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole Over Analogs


Quantified Lipophilicity Advantage for Optimizing Degrader Properties: LogP 4.74 vs 2.96 for the Unsubstituted Analog

The target compound demonstrates a significantly higher calculated LogP (4.74) compared to the simpler analog 4-Bromo-1-(phenylsulfonyl)pyrazole (LogP 2.96) [1]. This ~1.8 log unit increase is driven by the presence of the trifluoromethyl group and the second bromine atom. This higher LogP value is a critical differentiator when selecting a building block for synthesizing protein degraders (e.g., PROTACs), which must operate in a complex intracellular environment and often require moderate to high lipophilicity for effective cell permeability and protein-protein interface stabilization . The lower LogP analog would likely be a poor substitute for generating degrader libraries where physiochemical properties are crucial.

Lipophilicity Drug-likeness PROTAC Permeability

Dual-Halogen vs. Single-Halogen Architecture: Orthogonal Synthetic Handles Protocol Outperforms Iodo- or Single-Bromo- Analogs in Cross-Coupling Efficiency

The compound's two distinct bromine atoms (at pyrazole C-4 and phenyl C-4) are designed for sequential functionalization, a key requirement for constructing complex heterobifunctional molecules. This design leverages the established finding that bromo- and chloro- derivatives are superior to iodopyrazoles in Suzuki-Miyaura cross-coupling reactions due to a reduced propensity to undergo undesired dehalogenation [1]. Therefore, a building block like 4-Bromo-1-(4-iodo-3-trifluoromethylphenylsulfonyl)pyrazole would be inferior. Furthermore, the two aryl bromines exhibit different electronic environments, enabling stepwise activation, a capability absent in simpler mono-halogenated or non-halogenated pyrazole building blocks [2].

Orthogonal Reactivity Suzuki-Miyaura Coupling Dehalogenation Suppression

Rational Design of Sulfonyl-Pyrazole Warheads: Enhanced Plasma Stability Over Alternative Electrophiles for Cereblon Targeting

The sulfonyl-pyrazole motif in this compound is structurally aligned with advanced covalent warhead chemistry for targeted protein degradation. Research on cereblon (CRBN) engagement shows that 'sulfonyl pyrazoles' were developed to overcome the poor human plasma stability observed with sulfonyl fluoride and triazole electrophiles [1]. While the compound itself is a building block and not the final warhead, its design provides the crucial sulfonyl-pyrazole substructure. Specifically, related sulfonyl imidazole warheads have demonstrated excellent metabolic stability in human plasma, liver microsomes, and hepatocytes, directly validating the suitability of this chemical substructure for developing covalent modulators with therapeutic promise [1].

Covalent Warhead Stability Sulfur-Heterocycle Exchange Molecular Glue

High-Value Application Scenarios for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole in Drug Discovery


Generating Diverse PROTAC Screening Libraries via Sequential Orthogonal Cross-Coupling

The dual C-Br bonds of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole are the core of its value proposition for constructing PROTAC screening libraries. As evidenced by its superior lipophilicity and established cross-coupling benefits over iodo-analogs [2], it serves as a central scaffold. Chemists can perform a first Suzuki-Miyaura coupling at the more electron-deficient site to attach an E3 ligase ligand, followed by a second coupling at the remaining C-Br position to add a protein-of-interest (POI) targeting warhead. This 'one intermediate, many degraders' strategy directly enables the empirical, high-throughput library generation approach necessary for discovering effective degraders, as outlined by research supply providers [1].

Building Covalent Degraders with Improved Metabolic Stability

For teams developing covalent molecular glue degraders targeting cereblon (CRBN), this building block provides the optimal starting point for incorporating a metabolically stable sulfonyl-pyrazole linker [1]. The evidence highlights that sulfonyl-pyrazole motifs successfully resolve the plasma instability seen with earlier covalent probes, a critical advancement for in vivo studies. The compound's dual halogenation allows extensive structure-activity relationship (SAR) exploration around this stabilized warhead without sacrificing the crucial physical-chemical properties, ensuring final degrader candidates possess both potent target engagement and favorable drug-like pharmacokinetics.

Optimizing Degrader Physicochemical Properties for Cell-Based Assays

Its quantified high lipophilicity (LogP 4.74) makes 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole the preferred choice over simpler sulfonylpyrazoles (e.g., LogP 2.96) when designing intracellular degraders [1][2]. This property is essential for ensuring the final heterobifunctional molecule can passively permeate cell membranes and engage the ubiquitin-proteasome system machinery. Procurement of this building block over a less lipophilic alternative is therefore a data-driven decision to mitigate the risk of poor cellular activity in subsequent degrader assays.

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